molecular formula C7H6N2O2 B131565 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 21642-98-8

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B131565
CAS RN: 21642-98-8
M. Wt: 150.13 g/mol
InChI Key: MWGIDWPSRDMIQN-UHFFFAOYSA-N
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Description

The compound 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a pyridine derivative that has been the subject of various studies due to its interesting structural and electronic properties. It is related to a family of compounds that have been synthesized and analyzed for their potential applications in various fields, including agrochemicals and pharmaceuticals. The compound and its derivatives exhibit a range of optical properties, which have been studied using spectroscopic methods .

Synthesis Analysis

The synthesis of pyridine derivatives, including those related to 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, typically involves multi-step reactions with various starting materials. For instance, a three-component synthesis approach has been used to create a novel pyridine derivative using malononitrile, 4-methoxybenzaldehyde, and piperidine, resulting in a yield of 40% . Additionally, a novel protocol involving Vilsmeier-Haack chlorination has been employed to obtain derivatives from related compounds . These methods demonstrate the versatility of synthetic approaches in generating a library of compounds with diverse heterocyclic scaffolds .

Molecular Structure Analysis

The molecular structure of pyridine derivatives has been extensively studied using X-ray diffraction, IR, NMR, and electronic spectroscopy. Single crystal X-ray diffraction has confirmed the structures of some derivatives, revealing details such as hydrogen bonding and π-π stacking interactions . Quantum chemical calculations have also been performed to analyze the geometric parameters, vibrational wavenumbers, and NMR chemical shifts, providing insights into the effects of electron-donor and -acceptor groups on the structural and electronic properties of these molecules .

Chemical Reactions Analysis

The reactivity of pyridine derivatives has been explored through various chemical reactions. For example, acetylation and formylation reactions have been used to modify the core structure, leading to the formation of Schiff bases and other nitrogen heterocyclic compounds . These reactions demonstrate the chemical versatility of the pyridine scaffold and its potential as a building block for more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives have been characterized by their optical properties, including UV-vis absorption and fluorescence spectroscopy. The effects of substituents on the emission spectra have been interpreted, and solvent effects on the absorption spectra have been investigated . Additionally, the non-emissive nature of some derivatives has been noted, contrasting with structurally similar compounds . Theoretical studies have further contributed to understanding the nonlinear optical properties and molecular surfaces of these compounds .

Scientific Research Applications

Spectroscopic Analysis

A study synthesized derivatives of 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile and explored their structural characteristics using spectroscopic methods. The focus was on understanding their optical properties through UV–vis absorption and fluorescence spectroscopy. The effects of substituents on their emission spectra were significant, indicating potential applications in materials science and molecular engineering (Cetina, Tranfić, Sviben, & Jukić, 2010).

Physical Properties

Another study investigated the physical properties of novel dihydropyridine derivatives, including 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile, in dimethyl sulfoxide. The research focused on measuring densities, viscosities, and ultrasonic velocities, providing insights into solute-solvent interactions. Such properties are crucial for applications in solution chemistry and pharmaceutical formulations (Baluja & Talaviya, 2016).

Optoelectronic Applications

In a study exploring the optoelectronic properties, a compound similar to 4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile was synthesized and characterized. The research highlighted its potential in optoelectronic devices due to its favorable optical absorption properties and photosensitivity under various illumination intensities (Roushdy et al., 2019).

Safety And Hazards

The safety information available indicates that “4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile” may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-methoxy-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c1-11-6-2-3-9-7(10)5(6)4-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGIDWPSRDMIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176033
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

21642-98-8
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021642988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarbonitrile, 1,2-dihydro-4-methoxy-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyano-4-methoxy-2-pyridone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
Y Ma, K Kumata, J Yui, Y Zhang, T Yamasaki… - Bioorganic & Medicinal …, 2017 - Elsevier
Brain metabotropic glutamate receptor 2 (mGluR2) has been proposed as a therapeutic target for the treatment of schizophrenia-like symptoms arising from increased glutamate …
Number of citations: 15 www.sciencedirect.com
D Villemin, F Faucher, N Bar, Z Kibou… - Chemistry …, 2021 - mdpi.com
Ricinine is an alkaloid of Ricinus communis that displays numerous biological properties. Ricinine (4-methoxy-1-methyl-2-oxo-dihydropyridine-3-carbonitrile)) and new N-analogues of …
Number of citations: 3 www.mdpi.com
D Villemin, F Faucher, N Bar, Z Kibou… - 2022 - hal-normandie-univ.archives …
Ricinine is an alkaloid of Ricinus communis displaying numerous biological properties. Ricinidine (1-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile) and new N-analogues of …
A Goel, A Parihar, P Mishra, S Varshney, P Nag… - …, 2013 - pubs.rsc.org
Serious hepatic and cardiovascular complications after treatment with the thiazolidinedione (TZD) class of insulin sensitizers have significantly retarded the advancement of new TZD-…
Number of citations: 4 pubs.rsc.org
A Goel, A Parihar, P Mishra, S Varshney, P Nag, M Beg… - researchgate.net
Serious hepatic and cardiovascular complications after treatment with the thiazolidinedione (TZD) class of insulin sensitizers have significantly retarded the advancement of new TZD-…
Number of citations: 0 www.researchgate.net
J Li, HR Tan, YL An, ZY Shao… - Journal of Heterocyclic …, 2020 - Wiley Online Library
An efficient method for synthesis and demethylation of 3‐cyano‐4‐methoxy‐2‐pyridone derivatives has been developed. DABCO‐induced demethylation can lead to 3‐cyano‐4‐…
Number of citations: 1 onlinelibrary.wiley.com
T Yogo, H Nagamiya, M Seto, S Sasaki… - Journal of medicinal …, 2016 - ACS Publications
We report herein the discovery and optimization of 3-amino-1,5-dihydro-4H-pyrazolopyridin-4-one TYK2 inhibitors. High-throughput screening against TYK2 and JAK1–3 provided …
Number of citations: 23 pubs.acs.org
JM Cid, G Duvey, G Tresadern, V Nhem… - Journal of Medicinal …, 2012 - ACS Publications
The discovery and characterization of compound 48, a selective and in vivo active mGlu2 receptor positive allosteric modulator (PAM), are described. A key to the discovery was the …
Number of citations: 41 pubs.acs.org
JM Cid, G Tresadern, G Duvey, R Lutjens… - Journal of Medicinal …, 2014 - ACS Publications
We previously reported the discovery of 4-aryl-substituted pyridones with mGlu2 PAM activity starting from the HTS hit 5. In this article, we describe a different exploration from 5 that led …
Number of citations: 56 pubs.acs.org
P Udhayakala, TV Rajendiran - Journal of …, 2011 - Journal of Chemical, Biological and …
Number of citations: 15

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